molecular formula C25H31N3O3 B12379458 hAChE/hBACE-1-IN-3

hAChE/hBACE-1-IN-3

Cat. No.: B12379458
M. Wt: 421.5 g/mol
InChI Key: MHFAWVHGIRXFHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE/hBACE-1-IN-3 involves the design and synthesis of indole-piperidine amides. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

hAChE/hBACE-1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

hAChE/hBACE-1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

hAChE/hBACE-1-IN-3 exerts its effects by inhibiting the activity of human acetylcholinesterase and human beta-secretase-1. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition reduces the breakdown of acetylcholine and the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hAChE/hBACE-1-IN-3 include:

Uniqueness

This compound is unique due to its mixed-type inhibition of both human acetylcholinesterase and human beta-secretase-1, as well as its ability to penetrate the blood-brain barrier. This dual inhibition and brain permeability make it a promising candidate for the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H31N3O3/c1-30-23-15-20-14-22(27-21(20)16-24(23)31-2)25(29)26-11-8-18-9-12-28(13-10-18)17-19-6-4-3-5-7-19/h3-7,14-16,18,27H,8-13,17H2,1-2H3,(H,26,29)

InChI Key

MHFAWVHGIRXFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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